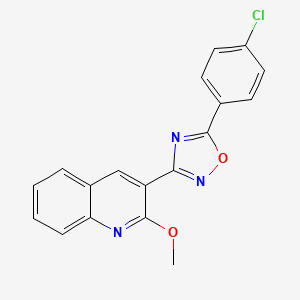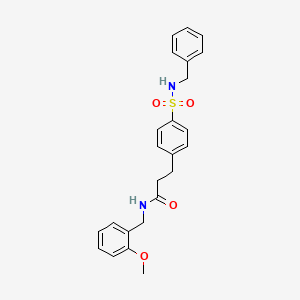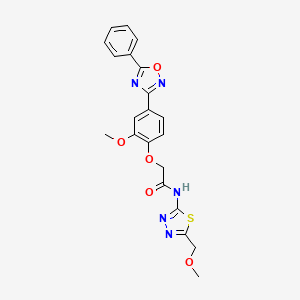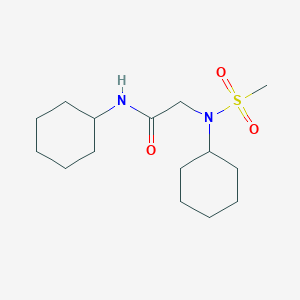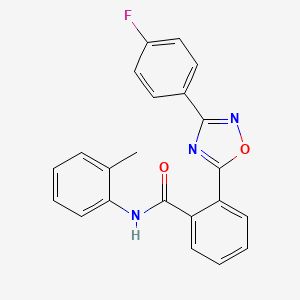
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the development of fluorescent probes for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
Additionally, this compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
作用机制
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of copper-dependent enzymes involved in cancer cell growth. This compound has been shown to selectively bind to copper ions, which are required for the activity of these enzymes. By inhibiting their activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for copper ions, which makes it a promising candidate for the development of copper-specific fluorescent probes. Additionally, its anticancer properties make it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research involving 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of research is in the development of new fluorescent probes for the detection of copper ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
合成方法
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with o-toluidine, followed by the reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the reaction of the intermediate product with a coupling agent to form this compound.
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-5-9-19(14)24-21(27)17-7-3-4-8-18(17)22-25-20(26-28-22)15-10-12-16(23)13-11-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIEVSYMJSDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

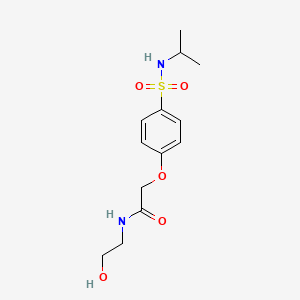
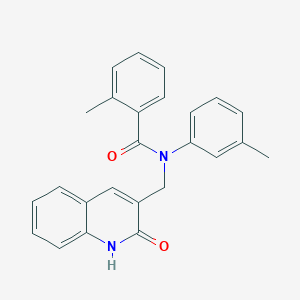
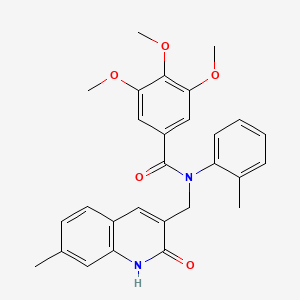

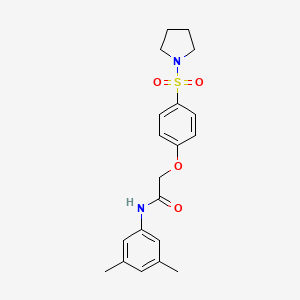
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
